molecular formula C13H9NO4 B055096 6-Methoxy-2-nitronaphtho(1,2-b)furan CAS No. 117661-43-5

6-Methoxy-2-nitronaphtho(1,2-b)furan

Cat. No. B055096
M. Wt: 243.21 g/mol
InChI Key: WSZXIHNALVFBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-nitronaphtho(1,2-b)furan, also known as MNF, is a chemical compound that has been the focus of scientific research due to its potential pharmacological properties. MNF belongs to the class of naphthofurans, which are organic compounds that have been found to exhibit various biological activities.

Mechanism Of Action

The mechanism of action of 6-Methoxy-2-nitronaphtho(1,2-b)furan is not fully understood, but it is thought to involve the modulation of various signaling pathways that are involved in inflammation and oxidative stress. 6-Methoxy-2-nitronaphtho(1,2-b)furan has been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune responses.

Biochemical And Physiological Effects

6-Methoxy-2-nitronaphtho(1,2-b)furan has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis, which is a process of programmed cell death. 6-Methoxy-2-nitronaphtho(1,2-b)furan has also been shown to modulate the expression of genes involved in cell cycle regulation and DNA repair.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Methoxy-2-nitronaphtho(1,2-b)furan in lab experiments is its potential pharmacological properties, which make it a promising candidate for the development of new drugs. However, one limitation is the complexity of its synthesis, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 6-Methoxy-2-nitronaphtho(1,2-b)furan, including the investigation of its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Further research is also needed to elucidate the mechanism of action of 6-Methoxy-2-nitronaphtho(1,2-b)furan and to optimize its synthesis for large-scale production. Additionally, the development of new analogs of 6-Methoxy-2-nitronaphtho(1,2-b)furan may lead to the discovery of compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 6-Methoxy-2-nitronaphtho(1,2-b)furan involves a multi-step process that includes the condensation of 2-nitronaphthalene with furfural, followed by the reduction of the nitro group to an amino group, and finally the methoxylation of the amino group. The resulting product is 6-Methoxy-2-nitronaphtho(1,2-b)furan, which can be purified using various chromatographic techniques.

Scientific Research Applications

6-Methoxy-2-nitronaphtho(1,2-b)furan has been studied for its potential pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer activities. 6-Methoxy-2-nitronaphtho(1,2-b)furan has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are molecules that play a key role in the inflammatory response. 6-Methoxy-2-nitronaphtho(1,2-b)furan has also been shown to scavenge free radicals, which are molecules that can cause cellular damage and contribute to the development of various diseases.

properties

CAS RN

117661-43-5

Product Name

6-Methoxy-2-nitronaphtho(1,2-b)furan

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

6-methoxy-2-nitrobenzo[g][1]benzofuran

InChI

InChI=1S/C13H9NO4/c1-17-11-4-2-3-10-9(11)6-5-8-7-12(14(15)16)18-13(8)10/h2-7H,1H3

InChI Key

WSZXIHNALVFBNY-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C=CC3=C2OC(=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC2=C1C=CC3=C2OC(=C3)[N+](=O)[O-]

synonyms

6-Methoxy-2-nitronaphtho(1,2-b)furan

Origin of Product

United States

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